

SGC6870: A Deep Dive into its Allosteric Inhibition of PRMT6

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Compound of Interest		
Compound Name:	SGC6870	
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This technical guide provides a comprehensive overview of the small molecule inhibitor **SGC6870**, focusing on its target protein, Protein Arginine Methyltransferase 6 (PRMT6), and its unique allosteric binding site. **SGC6870** has emerged as a first-in-class, potent, and highly selective chemical probe for PRMT6, offering a valuable tool to investigate the biological functions and therapeutic potential of this enzyme.

Core Target: Protein Arginine Methyltransferase 6 (PRMT6)

SGC6870 is a potent and selective allosteric inhibitor of PRMT6.[1][2][3][4] PRMT6 is an enzyme that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[5][6] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, DNA damage repair, and signal transduction.[7] Dysregulation of PRMT6 activity has been implicated in several diseases, particularly cancer, making it an attractive target for therapeutic intervention. [5][6][7]

Binding Site and Mechanism of Action: A Unique Allosteric Pocket



Extensive research, including X-ray crystallography and kinetic studies, has revealed that **SGC6870** binds to a unique, induced allosteric pocket on PRMT6.[2][4][5][6] This binding site is distinct from the enzyme's catalytic active site where the substrate and the cofactor S-adenosyl-L-methionine (SAM) bind. The binding of **SGC6870** to this allosteric site induces a conformational change in PRMT6, leading to the inhibition of its methyltransferase activity.[5]

This allosteric mechanism of action is a key feature of **SGC6870**, contributing to its high selectivity for PRMT6 over other methyltransferases.[3][5] Mass spectrometry analysis has confirmed that **SGC6870** binds to PRMT6 in a non-covalent manner.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SGC6870**, demonstrating its potency and selectivity.

Parameter	Value	Assay Conditions	Reference
IC50 (PRMT6)	77 ± 6 nM	in vitro biochemical assay	[1][2][3][5][6]
IC50 (PRMT6 in cells)	0.8 ± 0.2 μM	Inhibition of H3R2 asymmetric dimethylation in HEK293T cells	[3]

Table 1: Potency of **SGC6870** against PRMT6



Target Family	Number of Targets Tested	SGC6870 Concentration	Observation	Reference
Protein Arginine Methyltransferas es (PRMTs)	8	1 μM and 10 μM	No significant inhibition of other PRMTs	[5][8]
Protein Lysine Methyltransferas es (PKMTs)	21	1 μM and 10 μM	No significant inhibition	[5][8]
DNA Methyltransferas es (DNMTs)	3	1 μM and 10 μM	No significant inhibition	[5][8]
RNA Methyltransferas e	1	1 μM and 10 μM	No significant inhibition	[5][8]
Non-epigenetic targets (GPCRs, ion channels, transporters, etc.)	Broad panel	1 μΜ	Remarkably selective	[5][8]

Table 2: Selectivity Profile of SGC6870

Experimental Protocols

The identification and characterization of **SGC6870**'s target and binding site involved a combination of robust experimental methodologies.

Target Identification and Binding Confirmation

Affinity Chromatography: While not explicitly detailed for SGC6870 in the provided search
results, this technique is a common method for target identification. An immobilized version
of the inhibitor is used to capture its binding partners from a cell lysate.



 Mass Spectrometry: This was used to confirm the non-covalent binding of SGC6870 to PRMT6.[5] The protein was incubated with the compound and then analyzed to detect any mass shift that would indicate a covalent bond.

Binding Site Characterization

- X-ray Crystallography: The co-crystal structure of PRMT6 in complex with **SGC6870** was determined to visually identify the binding site and the specific molecular interactions between the inhibitor and the protein.[2][4][5][6]
- Kinetic Studies: These experiments were crucial in elucidating the allosteric mechanism of inhibition. By varying the concentrations of the substrate and cofactor, researchers demonstrated that SGC6870 does not compete with them for binding to the active site.[5]
- Site-Directed Mutagenesis: Although detailed mutagenesis data for SGC6870 is not
 extensively provided in the search results, this technique is fundamental for confirming the
 importance of specific amino acid residues within a binding pocket.[9][10][11] By mutating
 residues in the identified allosteric pocket and observing a loss of inhibitory activity, the
 specific interactions crucial for binding can be confirmed.

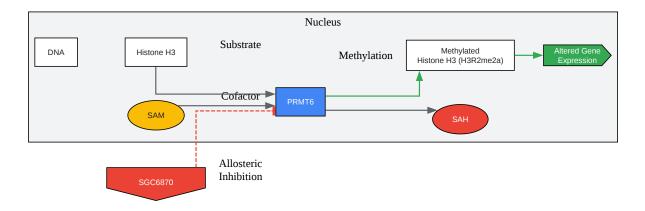
Potency and Selectivity Assays

- Radiometric Methyltransferase Assay: The inhibitory potency (IC50) of SGC6870 was
 determined using a radiometric assay that measures the transfer of a radiolabeled methyl
 group from SAM to a substrate.[8]
- Cellular Assays: The ability of **SGC6870** to inhibit PRMT6 activity within a cellular context was assessed by measuring the methylation status of known PRMT6 substrates, such as histone H3 at arginine 2 (H3R2).[3]
- Broad Panel Kinase and Methyltransferase Screening: The selectivity of SGC6870 was
 established by testing its activity against a large panel of other methyltransferases and a
 broad range of other protein targets.[5][8]

Visualizations Signaling Pathway of PRMT6



The following diagram illustrates a simplified signaling pathway involving PRMT6, highlighting its role in gene regulation through histone methylation.



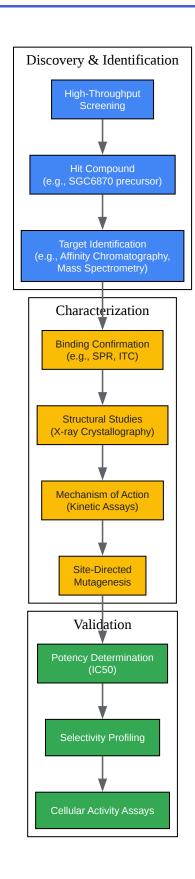
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Caption: Simplified PRMT6 signaling pathway and its inhibition by SGC6870.

Experimental Workflow for Target Identification and Validation

This diagram outlines the general workflow used to identify and validate the target and binding site of a small molecule inhibitor like **SGC6870**.





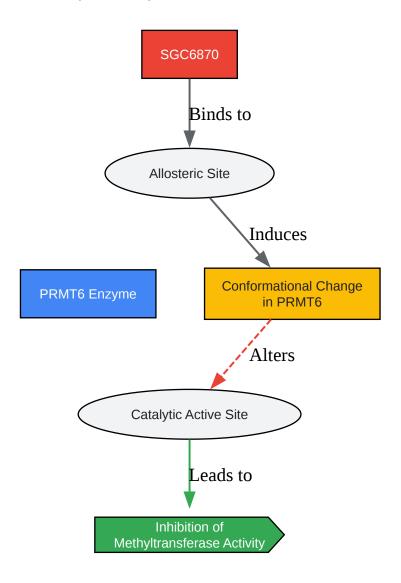
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Caption: General experimental workflow for inhibitor discovery and validation.



Logical Relationship of SGC6870's Allosteric Inhibition

This diagram illustrates the logical relationship of how **SGC6870**'s allosteric binding leads to the inhibition of PRMT6's catalytic activity.



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